
N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide
説明
Synthesis Analysis
The synthesis of compounds similar to N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide often involves multi-step chemical reactions, including N-benzylation, the Leuckart reaction, and acidic hydrolysis. For instance, Wang Yong-mei (2007) described the synthesis of a key intermediate for antiasthmatic formoterol, starting from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide, with an overall yield of 46% (Wang Yong-mei, 2007). This provides insight into the complexity and efficiency of synthetic routes for related compounds.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction (XRD), is crucial for confirming the geometry, bond lengths, and angles of compounds. L. O. Belova et al. (2017) synthesized (4-Methoxyphenyl)formamide and confirmed its structure through XRD analysis, highlighting the importance of structural confirmation in synthetic chemistry (Belova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and its derivatives can vary widely, depending on the functional groups present. Reactions can include the formation of Schiff bases, as shown by Mei-An Zhu and X. Qiu (2011), who synthesized Schiff bases through reactions involving 5-bromo-3-methoxysalicylaldehyde, demonstrating the compound's reactivity towards forming structurally diverse derivatives (Zhu & Qiu, 2011).
Physical Properties Analysis
The physical properties of N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and its analogs, including melting points, solubility, and crystal structure, are essential for understanding its behavior in different environments. The polymorphic forms of similar compounds can exhibit distinct physical properties, as observed by T. Yanagi et al. (2000), who characterized two crystalline forms of a related benzamide, highlighting the variability in physical properties among closely related compounds (Yanagi et al., 2000).
科学的研究の応用
Microwave-promoted Synthesis Techniques
One application involves the microwave-promoted total synthesis of N-(α-hydroxybenzyl)formamides, which includes compounds structurally related to "N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide". This method uses dichloroaziridines and aqueous dimethyl sulfoxide under neutral conditions, providing an efficient route to these compounds with excellent yields and reduced reaction times (Rabiei & Naeimi, 2016).
Crystal Structure Analysis
The polar crystal structure of vanillylformamide, closely related to the chemical , has been synthesized and analyzed through single-crystal X-ray diffraction. This study offers insights into molecular interactions and the formation of two-dimensional polar sheets in the crystal lattice, highlighting the isosteric relationship with biologically active compounds (Baillargeon et al., 2018).
Role in Synthesis of Key Intermediates
"N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide" and its derivatives play a critical role as intermediates in the synthesis of various biologically active molecules. For instance, N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, showcases the utility of related formamides in pharmaceutical synthesis (Wang Yong-mei, 2007).
Exploration of Derivatives
Research also explores the synthesis and application of derivatives, such as N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles. These studies contribute to understanding the chemical versatility and potential pharmacological applications of formamide derivatives (Harutyunyan, 2016).
Catalytic Asymmetric Synthesis
Additionally, chiral formamides, including compounds analogous to "N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide", have been used in catalytic asymmetric synthesis. These studies highlight the role of chiral formamides in mediating enantioselective reactions, a crucial aspect of developing pharmaceutical agents with high specificity (Iseki et al., 1998).
特性
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-22-17-7-4-14(10-16(17)21)11-18(12-19)9-8-13-2-5-15(20)6-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFJMVJSXIUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449819 | |
| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |
CAS RN |
122584-17-2 | |
| Record name | N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







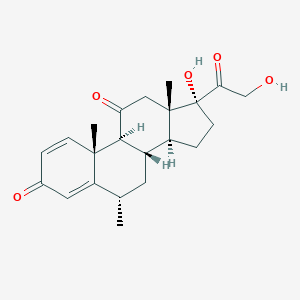
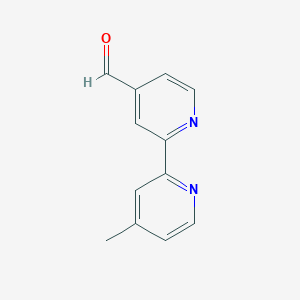
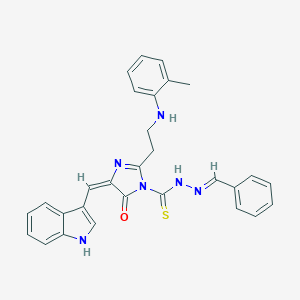
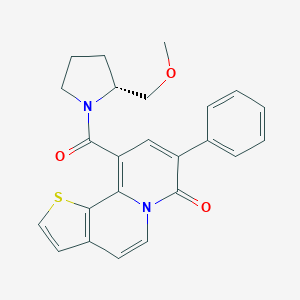




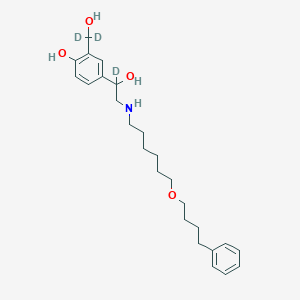
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)